molecular formula C10H23NO2 B13303706 2-[(Heptan-2-yl)amino]propane-1,3-diol

2-[(Heptan-2-yl)amino]propane-1,3-diol

Cat. No.: B13303706
M. Wt: 189.30 g/mol
InChI Key: IQURVELXYFFWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Heptan-2-yl)amino]propane-1,3-diol is a chemical compound with the molecular formula C10H23NO2 and a molecular weight of 189.30 g/mol . This compound is part of the amino alcohol family and is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Heptan-2-yl)amino]propane-1,3-diol typically involves the reaction of heptan-2-amine with 1,3-dihydroxypropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The amino group of heptan-2-amine reacts with the hydroxyl groups of 1,3-dihydroxypropane to form the final compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(Heptan-2-yl)amino]propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[(Heptan-2-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s hydroxyl groups can also participate in various biochemical reactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Heptan-2-yl)amino]propane-1,3-diol is unique due to its specific heptan-2-yl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and biologically active molecules .

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

2-(heptan-2-ylamino)propane-1,3-diol

InChI

InChI=1S/C10H23NO2/c1-3-4-5-6-9(2)11-10(7-12)8-13/h9-13H,3-8H2,1-2H3

InChI Key

IQURVELXYFFWLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.